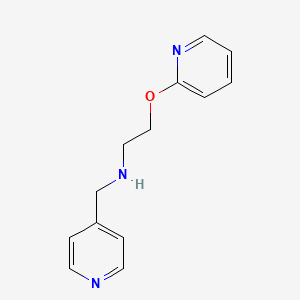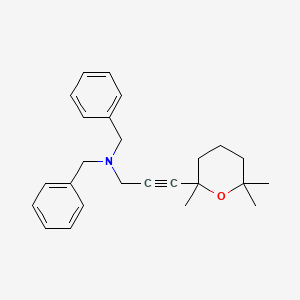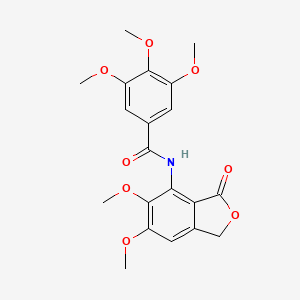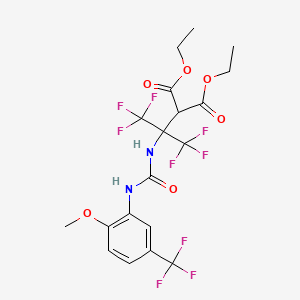![molecular formula C21H19Br2N3O5 B11476192 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a benzodioxole moiety, which is known for its biological activity, and an oxazole ring, which is often found in compounds with medicinal properties.
準備方法
The synthesis of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves several steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methylene chloride, followed by bromination to introduce the bromine atoms.
Synthesis of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazole moieties through a condensation reaction with a hydrazide derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atoms in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s structure suggests it may have activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, it could be investigated for use in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The exact mechanism of action of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors involved in oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.
類似化合物との比較
Similar compounds include other benzodioxole and oxazole derivatives, such as:
5-(4,6-dibromo-1,3-benzodioxol-5-yl)-4-methyl-1,2-oxazole: This compound shares the benzodioxole and oxazole moieties but lacks the methoxy and hydrazide groups.
4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: This compound contains the oxazole and hydrazide groups but lacks the benzodioxole moiety.
The uniqueness of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C21H19Br2N3O5 |
|---|---|
分子量 |
553.2 g/mol |
IUPAC名 |
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-(3-methylphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19Br2N3O5/c1-10-5-4-6-12(7-10)8-24-25-21(27)16-11(2)17(31-26-16)13-14(22)18(28-3)20-19(15(13)23)29-9-30-20/h4-8,11,17H,9H2,1-3H3,(H,25,27)/b24-8+ |
InChIキー |
LYPBVXVFWBVETA-KTZMUZOWSA-N |
異性体SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
正規SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11476111.png)


![2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11476137.png)
![butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11476147.png)

![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)

![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11476170.png)
![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide](/img/structure/B11476181.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)


